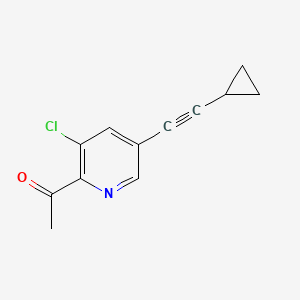
1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H10ClNO It is a pyridine derivative that features a chloro and cyclopropylethynyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one typically involves the reaction of 3-chloro-5-(cyclopropylethynyl)pyridine with ethanone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Corresponding pyridine N-oxide derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: A simpler pyridine derivative without the chloro and cyclopropylethynyl groups.
3-Chloro-5-(cyclopropylethynyl)pyridine: Lacks the ethanone moiety but shares the chloro and cyclopropylethynyl groups.
1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one is unique due to the presence of both the chloro and cyclopropylethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
1-(3-Chloro-5-(cyclopropylethynyl)pyridin-2-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyridine ring substituted with a chloro group and a cyclopropylethynyl moiety. The molecular formula is C12H10ClN, and its molecular weight is approximately 219.67 g/mol. The presence of the chloro and cyclopropyl groups is believed to enhance its biological activity through various mechanisms.
Anticancer Activity
Research has indicated that derivatives of pyridine compounds often exhibit anticancer properties. A study highlighted the inhibition of cyclin-dependent kinases (CDKs) by similar compounds, suggesting that this compound may also possess CDK inhibitory activity. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related pyridine compounds have shown effectiveness against various bacterial strains, indicating that this compound may similarly exhibit broad-spectrum antimicrobial effects .
The proposed mechanism of action for this compound involves the disruption of specific enzyme functions critical for cellular proliferation and survival. The cyclopropyl group may enhance binding affinity to target enzymes due to its unique steric and electronic properties, facilitating more effective inhibition .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Cyclin-dependent Kinase Inhibition : A study examined a series of pyridine derivatives and their effect on CDK activity, demonstrating that structural modifications significantly influence potency. The findings suggest that this compound could be further optimized for enhanced CDK inhibition .
- Antimicrobial Activity : In a comparative analysis of pyridine-based compounds, one derivative showed significant antibacterial activity against Staphylococcus aureus. This suggests that structural features similar to those in this compound could confer similar antimicrobial properties .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)12-11(13)6-10(7-14-12)5-4-9-2-3-9/h6-7,9H,2-3H2,1H3 |
InChI Key |
PVTDSEVYSGJJOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C#CC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















